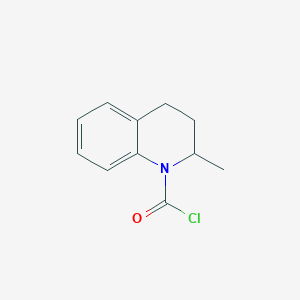

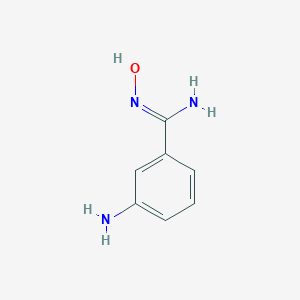

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, the synthesis of similar compounds has been reported through reactions involving thiadiazol and various aldehydes or amides, demonstrating the versatility of synthetic approaches for thiazole derivatives (Jun Hu et al., 2010); (Rong Wan et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of thiazole derivatives, including 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, reveals important insights into their chemical behavior and potential applications. Studies using techniques such as X-ray diffraction and DFT calculations provide detailed information on the molecular geometry, intramolecular and intermolecular interactions, and stability of these compounds (T. Karakurt et al., 2016).

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. The formation of intramolecular hydrogen bonds and the presence of substituents influence their chemical behavior and interactions with other molecules (Nagaraju Kerru et al., 2019).

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the thiazole ring (AfraQuasar A. Nadaf et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine, such as acidity/basicity, nucleophilicity, and electrophilicity, are defined by its molecular structure. The presence of electron-donating or withdrawing groups on the thiazole ring significantly impacts these properties, influencing the compound's reactivity and interactions with other chemical species (Jing Sun et al., 2009).

Applications De Recherche Scientifique

-

Design, synthesis, and application of some two-dimensional materials

- Application: Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .

- Methods: The design strategies to fabricate functional 2D materials start from precursor molecules, referring to organic synthetic chemistry and self-assembly technology .

- Results: The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .

-

N-(2,4-Dimethylphenyl)formamide

- Application: N-(2,4-Dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis .

- Methods: It is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

- Results: The specific results or outcomes obtained from the use of N-(2,4-Dimethylphenyl)formamide in these applications are not specified in the source .

-

Fluoro-2,5-dimethylphenylboronic acid

- Application: Fluoro-2,5-dimethylphenylboronic acid is a versatile chemical compound used in scientific research.

- Methods: With its unique properties, it finds application in various fields including pharmaceuticals, materials science, and organic synthesis.

- Results: The specific results or outcomes obtained from the use of Fluoro-2,5-dimethylphenylboronic acid in these applications are not specified in the source.

-

Synthesis of Guanidines and Their Biological Applications

- Application: Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities .

- Methods: The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .

- Results: Guanidines have been used as DNA minor groove binders, kinase inhibitors and α2-noradrenaline receptors antagonists .

-

N-2,5-Dimethylphenylthioureido Acid Derivatives as Antimicrobial Candidates

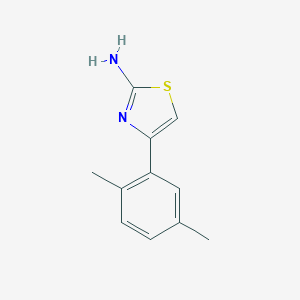

- Application: N-2,5-Dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

- Methods: The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were reported .

- Results: The 4-substituted thiazoles showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .

-

Synthesis of 2,4-Diphenylpyridine

- Application: The synthesis of 2,4-diphenylpyridine from acetophenone, NH4Oac, and DMF or DMAc .

- Methods: The synthesis of such compounds was efficiently catalyzed using RuCl3 .

- Results: The specific results or outcomes obtained from the synthesis of 2,4-diphenylpyridine are not specified in the source .

-

One-Pot Synthesis of Diverse N,N’-Disubstituted Guanidines

- Application: This research presents a sequential one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines .

- Methods: This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

- Results: The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

-

Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives

- Application: N-2,5-Dimethylphenylthioureido acid derivatives are being explored as novel scaffolds for the development of antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .

- Methods: The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were reported .

- Results: The 4-substituted thiazoles showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus .

-

Synthesis of a Series of Different Substituted N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides

- Application: This research reports the synthesis of a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides .

- Methods: These compounds were synthesized by making use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone .

- Results: These compounds possess potential for great interest in drug chemistry .

Propriétés

IUPAC Name |

4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-7-3-4-8(2)9(5-7)10-6-14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAIQILQRXZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352723 | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

101967-39-9 | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

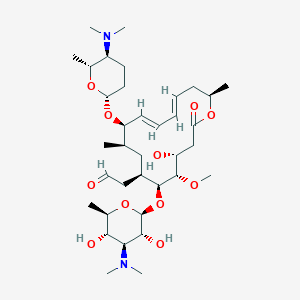

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)